molecular formula C8H9B B1216412 (1-Bromoethyl)benzene CAS No. 585-71-7

(1-Bromoethyl)benzene

Cat. No.: B1216412
CAS No.: 585-71-7
M. Wt: 185.06 g/mol
InChI Key: CRRUGYDDEMGVDY-UHFFFAOYSA-N
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Description

(1-Bromoethyl)benzene (CAS No. 585-71-7), also known as α-methylbenzyl bromide, is an organobromine compound with the molecular formula C₈H₉Br and a molecular weight of 185.061 g/mol . It is widely employed in organic synthesis, particularly in controlled radical polymerization and asymmetric esterification reactions, where it acts as an initiator or alkylating agent . Its structure features a bromine atom attached to the benzylic carbon, making it a versatile electrophile in cross-coupling and substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromoethyl)benzene can be synthesized through the bromination of ethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl group .

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide undergoes Sₙ2 reactions with nucleophiles (e.g., hydroxide, amines) due to the partial stabilization of the transition state by the adjacent benzene ring . For example:

 1 Bromoethyl benzene+NaOH 1 Hydroxyethyl benzene+NaBr\text{ 1 Bromoethyl benzene}+\text{NaOH}\rightarrow \text{ 1 Hydroxyethyl benzene}+\text{NaBr}

Reaction Reagents/Conditions Product Yield
HydrolysisNaOH, H₂O, 80°C(1-Hydroxyethyl)benzene85%
AminolysisNH₃, ethanol, reflux(1-Aminoethyl)benzene78%

Mechanism : The Sₙ2 pathway proceeds via a backside attack, leading to inversion of configuration at the benzylic carbon. The reaction rate is enhanced by the resonance stabilization of the transition state .

Radical Polymerization

This compound acts as an initiator in atom transfer radical polymerization (ATRP) of styrene and methoxystyrene . The benzylic C–Br bond undergoes homolytic cleavage under UV light or heat to generate bromine radicals:

 1 Bromoethyl benzeneΔ or hνCH3CH()Ph+Br\text{ 1 Bromoethyl benzene}\xrightarrow{\Delta \text{ or }h\nu}\text{CH}_3\text{CH}(\cdot)\text{Ph}+\text{Br}\cdot

Key Data :

  • Polymerization of Styrene : Initiates controlled polymerization with a polydispersity index (PDI) of 1.2–1.4 .

  • Thermal Stability : Decomposes at 200°C, consistent with its boiling point .

Monomer Polymer PDI Reference
StyrenePolystyrene1.25
p-MethoxystyrenePoly(p-methoxystyrene)1.35

Asymmetric Esterification

In the presence of a chiral cyclic guanidine catalyst , this compound facilitates asymmetric esterification of benzoic acid, achieving enantiomeric excess (ee) up to 92% .

Reaction :

 1 Bromoethyl benzene+Benzoic acidCatalyst R 1 Phenylethyl benzoate\text{ 1 Bromoethyl benzene}+\text{Benzoic acid}\xrightarrow{\text{Catalyst}}\text{ R 1 Phenylethyl benzoate}

Conditions :

  • Catalyst: Chiral guanidine (10 mol%)

  • Solvent: Dichloromethane, 25°C

  • Yield: 90%

Electrophilic Aromatic Substitution

The benzene ring undergoes Friedel-Crafts alkylation with alkenes or alkyl halides in the presence of Lewis acids (e.g., AlCl₃) :

 1 Bromoethyl benzene+CH2=CH2AlCl3Polyalkylated benzene derivatives\text{ 1 Bromoethyl benzene}+\text{CH}_2=\text{CH}_2\xrightarrow{\text{AlCl}_3}\text{Polyalkylated benzene derivatives}

Selectivity : The bromine substituent directs incoming electrophiles to the para position due to its electron-withdrawing effect .

Biological Reactions (Metabolism)

In rats, this compound is metabolized to N-acetyl-S-1-phenylethylcysteine (a mercapturic acid) via conjugation with glutathione . No epoxidation intermediates (e.g., styrene oxide) are detected, ruling out an epoxide pathway .

Metabolic Pathway :

 1 Bromoethyl benzeneGlutathione S transferaseS 1 PhenylethylglutathioneMercapturic acid\text{ 1 Bromoethyl benzene}\xrightarrow{\text{Glutathione S transferase}}\text{S 1 Phenylethylglutathione}\rightarrow \text{Mercapturic acid}

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form styrene:

 1 Bromoethyl benzeneKOH ethanolStyrene+HBr\text{ 1 Bromoethyl benzene}\xrightarrow{\text{KOH ethanol}}\text{Styrene}+\text{HBr}

Conditions :

  • Temperature: 70°C

  • Yield: 88%

Comparative Reactivity

The benzylic bromide shows higher reactivity than aliphatic bromides (e.g., 1-bromopropane) due to resonance stabilization of the transition state. Comparative rate constants:

Compound Relative Sₙ2 Rate (k) Reference
This compound1.0 (reference)
1-Bromopropane0.3

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H9Br
  • Molecular Weight : 199.06 g/mol
  • Solubility : Soluble in alcohol, ether, and benzene; low water solubility.
  • Chemical Structure : The compound features a bromoethyl group attached to a benzene ring.

Controlled Radical Polymerization

(1-Bromoethyl)benzene is utilized as an initiator in the controlled radical polymerization of styrene. This method allows for the production of polystyrene with well-defined molecular weights and architectures. The process is often mediated through atom transfer radical polymerization (ATRP), where this compound serves as a bromine-terminated precursor.

Case Study : In a study investigating the synthesis of polystyrene with specific molecular weights, this compound was used as an initiator, demonstrating effective control over polymerization kinetics and resulting in high yields of desired products .

Asymmetric Esterification Reactions

The compound has been employed in asymmetric esterification reactions, particularly with benzoic acid. In the presence of chiral cyclic guanidines, this compound facilitates the formation of enantiomerically enriched esters.

Case Study : Research highlighted the use of this compound in synthesizing chiral esters through a novel catalytic system involving cyclic guanidines. The resulting esters exhibited significant optical activity, showcasing the compound's utility in asymmetric synthesis .

Synthesis of Bromine-Terminated Polymers

This compound is also significant in synthesizing bromine-terminated polymers such as polyp-methoxystyrene and polystyrene via ATRP. This application is crucial for developing materials with specific end-group functionalities.

Data Table: Comparison of Polymerization Techniques

TechniqueInitiator UsedResulting PolymerYield (%)
Controlled Radical PolymerizationThis compoundPolystyrene85
Atom Transfer Radical PolymerizationThis compoundPolyp-methoxystyrene90

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the bromine atom. This property allows it to participate in various synthetic pathways.

Nucleophilic Substitution Reactions

The bromo group can be substituted by nucleophiles under appropriate conditions, enabling further functionalization of the compound.

Mechanism of Action

The mechanism of action of (1-Bromoethyl)benzene involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical transformations, including polymerization and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (1-Bromoethyl)benzene vs. (2-Bromoethyl)benzene

  • Structural Differences :

    • This compound : Bromine is on the benzylic carbon (C1).
    • (2-Bromoethyl)benzene : Bromine is on the adjacent carbon (C2).
  • Metabolic Pathways :

    • In rats, this compound metabolizes exclusively to N-acetyl-S-1-phenylethylcysteine , indicating direct conjugation without epoxide intermediates.
    • (2-Bromoethyl)benzene forms N-acetyl-S-2-phenylethylcysteine and a hydroxylated metabolite, suggesting a radical or epoxide-mediated pathway .
  • Applications: this compound is used in polymerization and catalysis . (2-Bromoethyl)benzene is a known impurity in fentanyl synthesis, highlighting its role in pharmaceutical manufacturing .
Property This compound (2-Bromoethyl)benzene
Molecular Formula C₈H₉Br C₈H₉Br
CAS No. 585-71-7 103-63-9
Key Reaction Mechanism SN2, Radical Cross-Coupling Radical, Epoxide Formation
Metabolic Products 1° Thiol Conjugate 2° Thiol Conjugate

Di-Brominated Derivatives

1-Bromo-4-(1-bromoethyl)benzene (C₈H₈Br₂) and 1-Bromo-3-(2-bromoethyl)benzene (CAS 40422-70-6) are di-brominated analogs. These compounds exhibit:

  • Higher Molecular Weight (~265–270 g/mol) compared to this compound .
  • Increased Reactivity : The presence of two bromine atoms enhances electrophilicity, making them suitable for multi-step syntheses but requiring careful handling due to toxicity.

Substituted Derivatives

2-(1-Bromoethyl)-1,4-dimethylbenzene (CAS 20871-93-6) introduces methyl groups on the aromatic ring:

  • Applications : Such derivatives are intermediates in fine chemicals and agrochemicals.

Reactivity in Key Reactions

Cross-Coupling Reactions

This compound participates in alkyl-alkyl cross-coupling with benzyl zinc bromides. Catalyst activity varies significantly:

  • Yttrium-based Catalyst (2) : Achieves 95% consumption of this compound in 48 hours.
  • Scandium (1) : 76% consumption.
  • Zirconium (3): 33% consumption.
Catalyst Metal Consumption (48h) Oxidation Potential
1 Sc 76% Higher
2 Y 95% Lowest
3 Zr 33% Highest

SN2 vs. Radical Mechanisms

  • SN2 Reactions : this compound undergoes stereospecific SN2 substitution with chirality inversion , as shown in enantioselective alkylation studies .
  • Radical Pathways : In oxygenation reactions, it forms benzyl radicals (C₈H₉·) when reacted with bromotrichloromethane, confirmed by EPR spectroscopy .

Biological Activity

(1-Bromoethyl)benzene, also known as 1-bromo-1-phenylethane or α-methylbenzyl bromide, is an organic compound with the molecular formula C8_8H9_9Br. It is characterized by a bromine atom attached to an ethyl group adjacent to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and polymer science, due to its unique biological activities and applications.

  • Molecular Weight : 185.06 g/mol
  • Boiling Point : 200 °C
  • Melting Point : -65 °C
  • Density : 1.356 g/cm³
  • Solubility : Soluble in alcohol, ether, and benzene

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits moderate antibacterial and antifungal properties. This makes it a candidate for further investigation in pharmaceutical development. The compound's structure allows it to interact with various biological targets, which may lead to therapeutic applications.

Metabolism and Toxicity

Studies on the metabolism of this compound in animal models reveal significant insights into its biological activity. For example, after administering the compound to rats, the primary metabolic product detected in urine was N-acetyl-S-1-phenylethylcysteine. This suggests that the compound undergoes metabolic conversion that could influence its toxicity and potential therapeutic effects .

Applications in Research

This compound has been utilized in several chemical reactions and processes:

  • Controlled Radical Polymerization : It serves as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization, highlighting its utility in polymer chemistry .
  • Asymmetric Esterification : The compound has been employed in asymmetric esterification reactions, demonstrating its versatility as a reagent in organic synthesis .

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of various halogenated compounds, this compound was tested against several bacterial strains. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, although the effectiveness varied among different strains. This finding supports its potential use in developing new antibacterial agents.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study focused on its acute toxicity and potential carcinogenic effects. The results showed that while the compound possesses some level of toxicity, it did not exhibit significant carcinogenic properties under the tested conditions. This information is crucial for understanding its safety for use in pharmaceuticals and industrial applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC8_8H9_9BrModerate antibacterial and antifungal
Benzene, [(1-bromoethyl)sulfinyl]-C8_8H9_9BrOModerate antibacterial; potential for drug development
4-(2-Bromoethyl)benzeneC8_8H9_9BrLimited studies; potential similar activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Bromoethyl)benzene, and how are reaction conditions optimized?

this compound is typically synthesized via bromination of phenethyl derivatives or alkylation of benzene precursors. For example, bromination of 1-phenylethanol using hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst yields the compound. Industrial methods employ controlled bromination with AlBr₃ or FeBr₃ catalysts to enhance selectivity and yield . Key parameters include temperature (optimized near 25–40°C), stoichiometric excess of HBr, and inert atmospheres to minimize side reactions. Post-synthesis purification via fractional distillation (boiling point: 94°C at 16 mmHg) ensures high purity (>95%) .

Q. What characterization techniques are essential for verifying this compound purity and structure?

  • GC-MS : Confirms molecular weight (185.06 g/mol) and detects impurities (e.g., residual phenethyl alcohol).
  • NMR Spectroscopy : ¹H NMR identifies characteristic peaks (δ 1.8–2.1 ppm for CH₂Br; δ 7.2–7.4 ppm for aromatic protons) .
  • Refractometry : Measures refractive index (n²⁰/D = 1.56) to assess purity .
  • Elemental Analysis : Validates Br content (43.2% by mass) .

Q. How is this compound applied in polymer synthesis?

It serves as an initiator in atom transfer radical polymerization (ATRP) for synthesizing bromine-terminated polymers (e.g., polystyrene). The bromine atom acts as a chain-transfer agent, enabling controlled molecular weight and low polydispersity. Typical conditions include Cu⁰/Cu¹⁺ catalysts in dimethylformamide (DMF) at 80–100°C .

Advanced Research Questions

Q. How do metal catalysts influence alkyl-alkyl cross-coupling reactions involving this compound?

Catalyst choice (e.g., Sc, Y, Zr complexes) alters oxidative addition rates and radical stability. For example:

  • Yttrium-based catalysts (e.g., Y(Cp)₂) exhibit 95% substrate conversion in 48 hours due to low oxidation potential, favoring radical intermediates.
  • Zirconium catalysts show slower kinetics (33% conversion in 48 hours) due to stronger metal–ligand bonds . Kinetic studies (via ¹H NMR monitoring) reveal first-order dependence on catalyst and substrate concentrations, with transmetallation occurring post rate-limiting step .

Q. What experimental evidence supports radical intermediates in this compound-mediated reactions?

EPR spectroscopy detects paramagnetic species (g-values: 1.9819 and 1.9863) during cross-coupling with benzyl zinc bromide. Radical trapping experiments using TEMPO confirm intermediate formation. Meta-substituted electrophiles show reduced reactivity (Hammett ρ = +0.8), indicating radical stabilization via conjugation .

Q. How can computational methods resolve discrepancies in reported thermodynamic properties (e.g., boiling point)?

Discrepancies (e.g., boiling point: 94°C vs. 200°C ) arise from measurement conditions (pressure, purity). Density functional theory (DFT) calculates vaporization enthalpies (ΔHvap) to validate experimental data. Molecular dynamics simulations model intermolecular forces (e.g., dipole–dipole interactions) to predict phase behavior .

Q. What strategies address contradictory data in catalytic efficiency studies?

  • Control experiments : Compare homocoupled vs. cross-coupled product ratios under identical conditions.
  • Variable time normalization analysis : Isolate rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Cross-validation : Use multiple techniques (EPR, NMR, CV) to corroborate mechanistic hypotheses .

Q. Methodological Notes

  • Safety : Use N95 masks, nitrile gloves, and fume hoods due to respiratory toxicity (STOT SE 3) and flammability (flash point: 82°C) .
  • Data Reproducibility : Replicate syntheses ≥3 times with independent characterization to mitigate batch variability .

Properties

IUPAC Name

1-bromoethylbenzene
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InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
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InChI Key

CRRUGYDDEMGVDY-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)Br
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID70883448
Record name Benzene, (1-bromoethyl)-
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Molecular Weight

185.06 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name (1-Bromoethyl)benzene
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Boiling Point

94 °C at 16 mm Hg, BP: 202-203 °C @ 760 MM HG /DL/
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Flash Point

96 °C, 205 °F
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Solubility

SOL IN ALC & ETHER /DL & D FORMS/, SOL IN BENZENE /DL FORM/, INSOL IN WATER /D FORM/
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Density

Density = 1.356, DENSITY:1.3605 @ 20 °C/4 °C /DL/, SPECIFIC OPTICAL ROTATION: +15 @ 14 °C/D; DENSITY: 1.3108 @ 23 DEG /D FORM/
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Vapor Density

6.4
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CAS No.

585-71-7, 1459-14-9
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Melting Point

-65 °C
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Synthesis routes and methods

Procedure details

To a solution of DL-sec-phenethyl alcohol (1.81 ml, 15 mmol) in chloroform (20 ml) was added phosphorus tribromide (15.75 ml, 15.75 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 18 hours, poured into wet ice, washed with brine (4×), dried (MgSO4), then evaporated to dryness to yield 2.62 g of the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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